molecular formula C8H9NO2 B1589359 5-MethylSalicylamide CAS No. 39506-61-1

5-MethylSalicylamide

Cat. No. B1589359
CAS RN: 39506-61-1
M. Wt: 151.16 g/mol
InChI Key: YNAXKCRTFJQYDT-UHFFFAOYSA-N
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Description

5-Methylsalicylamide is a white crystalline solid derived from salicylamide. It is characterized by the presence of a methyl group attached to the phenolic ring and is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Topical Delivery of Salicylates

  • Application Summary : Salicylates have a long history of use for pain relief. Salicylic acid and methyl salicylate are among the widely used topical salicylates for keratolytic and anti-inflammatory actions, respectively . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .
  • Methods of Application : The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds . The investigations of topical delivery strategies for methyl salicylate are limited .
  • Results or Outcomes : The pharmacokinetics and metabolisms of both salicylate compounds are discussed . The current overview and future perspectives of the topical delivery strategies are also highlighted for translational considerations of formulation designs .

Pain Relief

  • Application Summary : Salicylamide is a non-prescription drug with analgesic (pain-relieving) properties . It has similar medicinal uses to aspirin .
  • Methods of Application : Salicylamide is used in combination with both aspirin and caffeine in over-the-counter pain remedies .
  • Results or Outcomes : The use of salicylamide can help alleviate mild pain .

Treatment of Rhinorrhoea

  • Application Summary : Salicylamide is used in combination with other drugs for the symptomatic treatment of rhinorrhoea (runny nose) .
  • Methods of Application : The specific methods of application can vary depending on the specific product and individual patient needs .
  • Results or Outcomes : The use of salicylamide can help alleviate symptoms of a runny nose .

Treatment of Sneezing

  • Application Summary : Salicylamide is used in combination with other drugs for the symptomatic treatment of sneezing .
  • Methods of Application : The specific methods of application can vary depending on the specific product and individual patient needs .
  • Results or Outcomes : The use of salicylamide can help alleviate symptoms of sneezing .

Muscle and Joint Aches and Pain Relief

  • Application Summary : Methyl Salicylate is used to ease muscle and joint aches and pain .
  • Methods of Application : It is applied topically to the affected area .
  • Results or Outcomes : The use of Methyl Salicylate can help alleviate muscle and joint aches and pain .

Safety And Hazards

Salicylamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Methylsalicylamide are not mentioned in the search results, there are ongoing research efforts in the broader field of salicylates and their derivatives. These efforts include exploring their potential anticancer properties and their use in controlled drug delivery systems .

properties

IUPAC Name

2-hydroxy-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAXKCRTFJQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443636
Record name 5-MethylSalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-MethylSalicylamide

CAS RN

39506-61-1
Record name 5-MethylSalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Waisser, M Peřina, V Klimešová… - Collection of …, 2003 - cccc.uochb.cas.cz
Sixty-six N-benzylsalicylamides substituted in the acyl moiety in positions 3, 4 or 5 and in position 4 on the benzylic aromatic ring were synthesized. The compounds were tested for in …
Number of citations: 34 cccc.uochb.cas.cz
C Liechti, U Séquin, G Bold, P Furet, T Meyer… - European journal of …, 2004 - Elsevier
A pharmacophore model for ATP-competitive inhibitors interacting with the active site of the EGFR protein tyrosine kinase and a putative binding mode of 4-anilinoquinazoline suggest …
Number of citations: 94 www.sciencedirect.com
D Misiti, V Rimatori - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
2‐Phenyl‐2,3‐dihydro‐1,4‐benzoxazepin‐5(4H)ones (I) were converted into 2‐(o‐hydroxyaryl)‐5‐plienyl‐2‐oxazolines (II) and 3,4‐diliydro‐4‐plienyl‐8‐hydroxyisoearbostyrils (III) by …
Number of citations: 2 onlinelibrary.wiley.com
WW Weber, GN Levy, DW Hein - 1990 - api.taylorfrancis.com
Toward the end of the last century, physiological chemists discovered that chemicals taken into the body are subjected to definite biotransformations and are usually excreted in the …
Number of citations: 0 api.taylorfrancis.com
WW Weber, GN Levy, DW Hein - Conjugation Reactions In Drug …, 1990 - books.google.com
Toward the end of the last century, physiological chemists discovered that chemicals taken into the body are subjected to definite biotransformations and are usually excreted in the …
Number of citations: 0 books.google.com

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